Aprocitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) currently under development for the treatment of difficult-to-control (resistant) hypertension. [, , , , , ] It acts by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors, exhibiting a higher affinity for ETB receptors. [, , , ] Aprocitentan is a metabolite of Macitentan, another endothelin receptor antagonist. [, ]
Aprocitentan exerts its therapeutic effect by antagonizing both ETA and ETB receptors, effectively blocking the vasoconstrictive and pro-fibrotic effects of endothelin-1 (ET-1). [, , , ] This dual antagonism leads to vasodilation, reducing blood pressure, and potentially mitigating end-organ damage associated with hypertension. [, , , ] Aprocitentan exhibits a higher affinity for ETB receptors compared to ETA receptors (ratio of 1:16). []
7.1. Resistant Hypertension: Aprocitentan demonstrates substantial efficacy in lowering blood pressure in patients with resistant hypertension, a condition characterized by persistently elevated blood pressure despite the use of multiple antihypertensive medications. [, , , , , , , , , , ] Clinical trials, including the PRECISION study, have shown that Aprocitentan, when added to standard antihypertensive therapy, significantly reduces both office and ambulatory blood pressure in these patients. [, , , , , , , , ]
7.2. Ambulatory Blood Pressure Control: Aprocitentan demonstrates a notable impact on ambulatory blood pressure, particularly during nighttime. [, ] Research suggests it effectively reduces nighttime blood pressure and improves the dipping pattern (the normal nocturnal decrease in blood pressure), which is often blunted in resistant hypertension. [, ]
7.3. Potential in Specific Patient Populations: Research suggests Aprocitentan may hold promise for specific patient populations, including older adults and Black/African American patients with resistant hypertension, demonstrating significant blood pressure reductions in these groups. [, ] Further investigation is necessary to confirm these findings and understand the drug's efficacy and safety profile across diverse patient demographics.
7.4. Investigating the Endothelin System: Aprocitentan's development and clinical investigation provide valuable insights into the role of the endothelin system in the pathophysiology of hypertension, particularly resistant hypertension. [, , , , ] Its efficacy in lowering blood pressure further supports the importance of endothelin signaling in blood pressure regulation and highlights the potential of targeting this system for therapeutic intervention. [, , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6